molecular formula C8H8N2 B1592080 3-Methyl-1H-pyrrolo[2,3-C]pyridine CAS No. 25796-95-6

3-Methyl-1H-pyrrolo[2,3-C]pyridine

Cat. No. B1592080
CAS RN: 25796-95-6
M. Wt: 132.16 g/mol
InChI Key: MPCPRMCFZLOAGZ-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrrolo[2,3-C]pyridine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 132.16 . The IUPAC name for this compound is 3-methyl-1H-pyrrolo[2,3-c]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1H-pyrrolo[2,3-C]pyridine consists of a pyrrole ring fused with a pyridine ring . The presence of nitrogen atoms in the ring structure contributes to its biological and pharmacological significance .


Chemical Reactions Analysis

Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .


Physical And Chemical Properties Analysis

3-Methyl-1H-pyrrolo[2,3-C]pyridine is a solid compound . Its InChI code is 1S/C8H8N2/c1-6-4-10-8-5-9-3-2-7(6)8/h2-5,10H,1H3 and the InChI key is MPCPRMCFZLOAGZ-UHFFFAOYSA-N .

Scientific Research Applications

Antiviral and Anticancer Drug Design

The structural similarity of 3-Methyl-1H-pyrrolo[2,3-C]pyridine derivatives to DNA bases like adenine and guanine makes them key players in antiviral and anticancer drug design . These compounds can mimic the natural bases in DNA, allowing them to interfere with the replication processes of viruses and cancer cells, potentially leading to new therapeutic agents.

Anti-inflammatory and Antimicrobial Activities

Fused pyridine derivatives, including 3-Methyl-1H-pyrrolo[2,3-C]pyridine , have been found to possess anti-inflammatory and antimicrobial activities . This is particularly important in the development of new medications that can help manage inflammation and combat resistant strains of bacteria and fungi.

Analgesic and Sedative Properties

New derivatives of 3-Methyl-1H-pyrrolo[2,3-C]pyridine have shown potential analgesic and sedative activities . These properties are significant for creating new pain management drugs that could offer alternatives to traditional painkillers, with possibly fewer side effects.

Antidiabetic Applications

The biological activity of 3-Methyl-1H-pyrrolo[2,3-C]pyridine extends to antidiabetic applications . The compound’s ability to modulate biological pathways related to diabetes makes it a candidate for the development of new antidiabetic drugs.

Antimycobacterial Effects

Research has indicated that 3-Methyl-1H-pyrrolo[2,3-C]pyridine derivatives can be effective against mycobacterial infections . This is crucial for tackling diseases like tuberculosis, especially with the rise of drug-resistant strains.

Neurological and Immune System Diseases

Pyrrolopyridine derivatives are being explored for their potential in treating diseases of the nervous and immune systems . Their ability to interact with various biological targets makes them promising candidates for the development of drugs to treat conditions like multiple sclerosis and other autoimmune diseases.

properties

IUPAC Name

3-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-10-8-5-9-3-2-7(6)8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCPRMCFZLOAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612152
Record name 3-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25796-95-6
Record name 3-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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